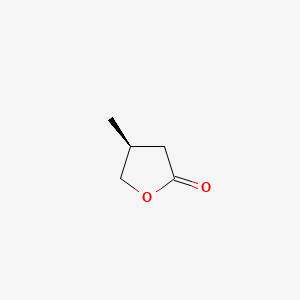

(S)-4-Methyldihydrofuran-2(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZLTHLQMAFAPA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291959 | |

| Record name | (4S)-Dihydro-4-methyl-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64190-48-3 | |

| Record name | (4S)-Dihydro-4-methyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64190-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-Dihydro-4-methyl-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-dihydro-4-methylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enolate Formation and Reactivity

Perhaps more synthetically versatile is the reaction with strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA). These bases can abstract a proton from the carbon adjacent to the carbonyl group (the α-carbon, C3), forming a nucleophilic enolate. masterorganicchemistry.com The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom. masterorganicchemistry.com

This enolate is a powerful nucleophile and can react with a variety of electrophiles, most commonly at the α-carbon, to form new carbon-carbon bonds. masterorganicchemistry.com A prominent example is the alkylation of the enolate with alkyl halides through an SN2 reaction. libretexts.org This allows for the introduction of various substituents at the C3 position of the dihydrofuranone core.

| Reactant 1 (Enolate Precursor) | Base | Electrophile (E⁺) | Product of α-Alkylation | Reference |

| (S)-4-Methyldihydrofuran-2(3H)-one | LDA | Iodomethane (CH₃I) | (3S,4S)-3,4-Dimethyldihydrofuran-2(3H)-one | libretexts.org |

| This compound | LDA | Benzyl bromide (BnBr) | (3S,4S)-3-Benzyl-4-methyldihydrofuran-2(3H)-one | libretexts.org |

| This compound | LDA | Allyl iodide (CH₂=CHCH₂I) | (3S,4S)-3-Allyl-4-methyldihydrofuran-2(3H)-one | nih.gov |

Research has also demonstrated that the stereochemical outcome of enolate reactions can be controlled. The geometry of the enolate (cis or trans) can be influenced by the choice of the base and solvent system, which in turn affects the stereochemistry of the final product in subsequent reactions like aldol (B89426) additions. bham.ac.uk

| Base | Solvent Additive | cis-Enolate (%) | trans-Enolate (%) | Control Type | Reference |

| LDA (Lithium diisopropylamide) | None (THF) | 33 | 67 | Kinetic | bham.ac.uk |

| LHMDS (Lithium bis(trimethylsilyl)amide) | None (THF) | 66 | 34 | Kinetic | bham.ac.uk |

| LTMP (Lithium tetramethylpiperidide) | None (THF) | 14 | 86 | Kinetic | bham.ac.uk |

| LTMP (Lithium tetramethylpiperidide) | HMPA | 92 | 8 | Kinetic | bham.ac.uk |

This ability to generate a reactive enolate intermediate opens up numerous possibilities for the asymmetric synthesis of more complex molecules, leveraging the inherent chirality of the this compound starting material.

Chemical Reactivity and Mechanistic Investigations of the Dihydrofuranone Core

Fundamental Transformations of the Lactone Moiety

The reactivity of the dihydrofuranone core is largely dictated by the lactone functionality. This cyclic ester is susceptible to a variety of transformations that either preserve the ring structure or lead to its cleavage.

Oxidation and Reduction Pathways

The dihydrofuranone ring can be both formed through oxidation of precursors and modified by reduction of the carbonyl group.

Oxidation: The formation of γ-butyrolactones, the parent structure of (S)-4-Methyldihydrofuran-2(3H)-one, can be achieved through the selective oxidation of suitable precursors. For instance, the oxidation of 1,4-diols or γ-hydroxy olefins using a RuCl₃/NaIO₄ system provides a direct route to β,β-disubstituted γ-butyrolactones. thieme-connect.com This reaction proceeds through a lactol intermediate. thieme-connect.com Similarly, the selective oxidation of tetrahydrofuran (B95107) (THF) to γ-butyrolactone (GBL) can be accomplished using hydrogen peroxide over a spinel ZnFe₂O₄ nanoparticle catalyst. mdpi.comresearchgate.net This process can be optimized to achieve high selectivity for the lactone product. mdpi.comresearchgate.net

Reduction: The carbonyl group of the lactone is susceptible to reduction by various metal hydride reagents. chem-station.comyoutube.com Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing lactones to the corresponding diols. chem-station.com Diisobutylaluminium hydride (DIBAL-H) can also be employed for the reduction of lactones. chem-station.com Furthermore, the asymmetric hydrogenation of γ-butenolides, which are unsaturated precursors to γ-butyrolactones, has been achieved with high efficiency and enantioselectivity using rhodium catalysts. nih.gov This method provides a direct route to chiral γ-butyrolactones. nih.gov

Table 1: Selected Reagents for Oxidation and Reduction of the Dihydrofuranone Core and its Precursors

| Transformation | Reagent(s) | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | RuCl₃/NaIO₄ | 1,4-diols, γ-hydroxy olefins | γ-Butyrolactones | thieme-connect.com |

| Oxidation | H₂O₂/ZnFe₂O₄ | Tetrahydrofuran | γ-Butyrolactone | mdpi.comresearchgate.net |

| Reduction | LiAlH₄ | γ-Butyrolactones | 1,4-Diols | chem-station.com |

| Reduction | DIBAL-H | γ-Butyrolactones | Lactols/Diols | chem-station.com |

| Asymmetric Hydrogenation | Rh/ZhaoPhos, H₂ | γ-Butenolides | Chiral γ-Butyrolactones | nih.gov |

Ring-Opening and Re-Cyclization Mechanisms

The lactone ring of dihydrofuranones can be opened by nucleophilic attack, and the resulting acyclic compound can, under appropriate conditions, re-cyclize to reform the lactone.

Ring-Opening: The ester linkage in γ-butyrolactones is susceptible to cleavage by nucleophiles. Under basic conditions, hydrolysis occurs, leading to the formation of the corresponding γ-hydroxycarboxylate salt. wikipedia.org In acidic water, an equilibrium exists between the lactone and the open-chain γ-hydroxycarboxylic acid. wikipedia.org Aminolysis, the reaction with amines, also readily opens the lactone ring to form γ-hydroxyamides. google.com The rate of this aminolysis can be influenced by substituents on the lactone ring. google.com For example, (R)-4-propyldihydrofuran-2(3H)-one is used as a starting material in the synthesis of brivaracetam (B1667798) through a ring-opening reaction. chemicalbook.com

Re-Cyclization: The reverse reaction, the intramolecular cyclization of γ-hydroxycarboxylic acids to form γ-lactones, is a fundamental and often spontaneous process, particularly when catalyzed by acid. youtube.comyoutube.comacs.org This intramolecular esterification, known as lactonization, is a key step in many synthetic routes to γ-butyrolactones. acs.orgacs.org The cyclization can also be achieved from other precursors, such as the intramolecular cyclization of 4-ynamides using a Vilsmeier reagent to yield dihydrofuran-2(3H)-ones. google.com

Cycloaddition Reactions and Annulation Chemistry

The dihydrofuranone core and its unsaturated analogues can participate in various cycloaddition reactions, providing powerful methods for the construction of more complex cyclic and polycyclic systems.

[3+2] Cycloadditions

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful reactions for the synthesis of five-membered rings. wikipedia.orgorganic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile. ijrpc.com Unsaturated lactones, such as butenolides, can act as dipolarophiles. nih.gov These reactions are often stereospecific and provide access to a variety of heterocyclic structures. wikipedia.orgnih.gov The diastereoselective [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes has been developed to synthesize 7-azanorbornanes, highlighting the utility of this reaction type in building complex scaffolds. nih.gov Similarly, Lewis acidic alkenylboranes can undergo [3+2] cycloaddition with aldehydes to form five-membered boron-containing heterocycles. nih.gov

Higher-Order Cycloadditions (e.g., [8+2] Cycloadditions of 5-Substituted-Furan-2(3H)-ones)

Higher-order cycloadditions, which involve more than six π-electrons, are less common but offer routes to larger ring systems. A notable example is the [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene. acs.orgnih.govnih.govresearchgate.net In this reaction, the furan-2(3H)-one, upon deprotonation with a Brønsted base, forms a dienolate that acts as a 2π-component. acs.orgnih.gov This dienolate then reacts with the 8,8-dicyanoheptafulvene, which serves as the 8π-component, in a highly diastereoselective manner to yield polycyclic products containing a γ-butyrolactone motif. acs.orgnih.govnih.govresearchgate.net

Table 2: Examples of Cycloaddition Reactions Involving Furanone Scaffolds

| Cycloaddition Type | Reactants | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| [3+2] | 1,3-Dipole + Butenolide | Five-membered heterocycle | Stereospecific, versatile for heterocycle synthesis | wikipedia.orgorganic-chemistry.orgnih.gov |

| [8+2] | 5-Substituted-furan-2(3H)-one + 8,8-Dicyanoheptafulvene | Polycyclic γ-butyrolactone | Organocatalytic, highly diastereoselective | acs.orgnih.govnih.govresearchgate.net |

Isomerization and Tautomerization Processes of Furanones

Furanones can undergo various isomerization and tautomerization processes, which can influence their reactivity and stereochemical integrity.

Tautomerization: A key process for certain furanones is keto-enol tautomerism. youtube.comlibretexts.orgmasterorganicchemistry.compressbooks.pub For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) undergoes keto-enol tautomerism, which can lead to racemization. nih.gov The rate of this tautomerism is pH-dependent, being lowest in the pH range of 4-5 and catalyzed by both acidic and basic conditions. nih.gov This process involves the interconversion of the keto form and the enol form, which can have significantly different chemical properties. masterorganicchemistry.com

Isomerization: Furan (B31954) derivatives can also undergo photochemical isomerization. researchgate.netnih.gov Upon irradiation, furan derivatives can be excited to singlet or triplet states, which can then lead to the formation of isomeric products. nih.gov For instance, direct irradiation can lead to the formation of Dewar isomers. nih.gov The specific isomerization pathway can be influenced by the substituents on the furan ring. nih.gov In some cases, isomerization can involve ring-opening and subsequent re-cyclization. researchgate.net

Acid- and Base-Catalyzed Reactions

The reactivity of the γ-lactone ring in this compound is significantly influenced by the presence of acidic or basic catalysts. These catalysts facilitate reactions such as hydrolysis, ring-opening, and functionalization at the α-carbon, proceeding through distinct mechanistic pathways.

Acid-Catalyzed Reactions

Under acidic conditions, the primary reaction of this compound is hydrolysis, which involves the cleavage of the ester bond to yield a corresponding hydroxy carboxylic acid. The mechanism for the acid-catalyzed hydrolysis of esters, including cyclic esters (lactones), is well-established and typically proceeds via the AAC2 pathway (acid-catalyzed, acyl-oxygen cleavage, bimolecular). mdpi.comnih.gov

The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. ncsu.edu This is followed by a nucleophilic attack by a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. mdpi.comnih.gov Subsequent proton transfer and elimination of the alcohol portion of the ester (which remains part of the same molecule in a lactone) regenerates the catalyst and yields the ring-opened product, (S)-4-hydroxypentanoic acid. The entire process is reversible. ncsu.edu

Detailed studies on the closely related γ-valerolactone (GVL) provide insight into the conditions required for acid-catalyzed ring-opening. Research has shown that strong acid catalysts are necessary to efficiently promote the cleavage of the lactone ring to form pentenoic acid intermediates. rsc.org The reaction is thermodynamically disfavored under certain conditions, and the activation energy for the ring-opening of GVL has been determined, highlighting the energy requirements for this transformation. rsc.org

| Catalyst System | Substrate | Reaction Type | Key Findings | Reference |

| Pt/ZSM-5 | γ-Valerolactone (GVL) | Acid-catalyzed ring-opening | Strong Brønsted acidity of ZSM-5 is required for the ring-opening step. The apparent activation energy for GVL conversion is 73 kJ mol⁻¹. | rsc.org |

| Zeolite Catalysts | γ-Valerolactone (GVL) | Ring-opening to pentenoic acids | The conversion can be performed with zeolite catalysts as the first step toward producing other chemicals. | wikipedia.org |

| Dilute H₂SO₄ or HCl | Ethyl ethanoate | Acid-catalyzed hydrolysis | The reaction is reversible, leading to an equilibrium mixture of ester, water, carboxylic acid, and alcohol. | mdpi.com |

Base-Catalyzed Reactions

In the presence of a base, this compound can undergo two primary types of reactions: hydrolysis (saponification) and deprotonation at the α-carbon to form an enolate.

Sophisticated Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For (S)-4-Methyldihydrofuran-2(3H)-one, the ¹H NMR spectrum reveals distinct signals corresponding to the different protons in the structure. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, and the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) indicates the number of neighboring protons.

While specific values can vary slightly depending on the solvent and the magnetic field strength of the instrument, a representative ¹H NMR data set is presented below.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3a | ~ 2.15 | dd | J = 17.0, 7.0 |

| H-3b | ~ 2.60 | dd | J = 17.0, 8.0 |

| H-4 | ~ 2.50 | m | - |

| H-5a | ~ 4.05 | t | J = 9.0 |

| H-5b | ~ 4.30 | dd | J = 9.0, 6.0 |

| CH₃ | ~ 1.10 | d | J = 7.0 |

Note: 'dd' denotes a doublet of doublets, 't' a triplet, 'm' a multiplet, and 'd' a doublet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. rsc.orghmdb.ca

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 (C=O) | ~ 177.0 |

| C-5 (CH₂) | ~ 73.0 |

| C-3 (CH₂) | ~ 38.0 |

| C-4 (CH) | ~ 30.0 |

| CH₃ | ~ 16.0 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₅H₈O₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Hyphenated Techniques (LC-MS, UPLC-MS)

The coupling of liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) creates a highly sensitive and selective analytical tool. nih.govnih.govnih.gov LC-MS and UPLC-MS are widely used for the detection and quantification of compounds in complex mixtures. nih.govnih.gov In the context of analyzing compounds like this compound, these techniques allow for its separation from other components in a sample matrix followed by its confident identification and quantification based on its retention time and mass spectrum. phcog.comshimadzu.com The use of tandem mass spectrometry (MS/MS) in these hyphenated systems can further enhance specificity by monitoring characteristic fragmentation patterns of the target analyte. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, a saturated γ-lactone, the IR spectrum provides a unique fingerprint, revealing key structural features through characteristic vibrational modes.

The most prominent absorption band in the IR spectrum of a γ-lactone is due to the carbonyl (C=O) stretching vibration. spcmc.ac.in Saturated five-membered ring lactones (γ-lactones) exhibit this band at a higher frequency (1795-1760 cm⁻¹) compared to open-chain esters or six-membered δ-lactones (around 1735 cm⁻¹). spcmc.ac.inuhcl.edu This frequency shift is attributed to the increased ring strain in the five-membered ring structure. For instance, γ-valerolactone, a similar compound, absorbs at 1770 cm⁻¹. spcmc.ac.in A strong absorption peak observed at 1764 cm⁻¹ for γ-butyrolactone further confirms the expected range for this functional group. researchgate.net

Other significant vibrational modes for this compound include C-O stretching, C-H stretching, and C-H bending vibrations. The C-O-C stretching of the ether linkage within the lactone ring typically appears as a strong band, while the acyl C-O stretch also contributes to the spectrum. spcmc.ac.inresearchgate.net Specifically, the C-O stretch in lactones is generally observed in the 1250-1111 cm⁻¹ region. spcmc.ac.in

The aliphatic C-H stretching vibrations from the methyl group and the methylene (B1212753) groups on the furanone ring are expected in the 3000-2850 cm⁻¹ region. Bending vibrations for these C-H bonds (scissoring, rocking, and twisting) appear in the 1470-1350 cm⁻¹ range.

A detailed analysis of these vibrational modes, often supported by theoretical density functional theory (DFT) calculations, allows for a complete assignment of the observed spectral bands, confirming the presence of the γ-lactone ring and the saturated aliphatic structure of the molecule. elixirpublishers.comsphinxsai.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong | Corresponds to methyl and methylene C-H bonds. |

| C=O Stretch (γ-Lactone) | 1795 - 1760 | Strong | Characteristic high frequency due to five-membered ring strain. spcmc.ac.inuhcl.edu |

| C-H Bend (Scissoring/Bending) | 1470 - 1350 | Variable | From CH₂ and CH₃ groups. |

| C-O Stretch (Acyl-Oxygen & Ether) | 1250 - 1111 | Strong | Represents the C-O single bond stretches within and adjacent to the carbonyl group. spcmc.ac.in |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. uobabylon.edu.iq The utility of this technique for this compound is primarily to confirm the absence of extensive conjugation and to identify the electronic transitions associated with the carbonyl group.

Molecules containing only sigma (σ) bonds, such as alkanes, undergo high-energy σ → σ* transitions that occur at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. uobabylon.edu.iqlibretexts.org Since this compound is a fully saturated molecule, it does not possess conjugated π-electron systems that would lead to strong absorptions in the 200-800 nm range. utoronto.ca

However, the presence of the carbonyl group (C=O) and the ether oxygen, both with non-bonding (n) electrons, allows for a low-energy n → π* transition. quora.com For saturated aldehydes and ketones, this transition results in a characteristically weak absorption band in the 270-300 nm region. masterorganicchemistry.com For example, acetone (B3395972) shows an absorbance maximum around 275 nm. masterorganicchemistry.com This transition is formally "forbidden" by symmetry rules, which accounts for its low intensity (low molar absorptivity, ε). youtube.com

Therefore, the UV-Vis spectrum of this compound is expected to be largely transparent above 220 nm, with the exception of a weak, low-intensity band corresponding to the n → π* transition of the carbonyl group. The absence of any strong absorption bands confirms the lack of α,β-unsaturation or other chromophoric systems.

Table 2: Expected Electronic Transitions for this compound

| Electronic Transition | Expected Wavelength (λmax) | Intensity (Molar Absorptivity, ε) | Notes |

|---|---|---|---|

| σ → σ | < 200 nm | Strong | High-energy transition, typically outside the standard measurement range. libretexts.org |

| n → σ | ~ 200 nm | Weak | Involves non-bonding electrons of the oxygen atoms. |

| n → π* | ~ 270 - 300 nm | Very Weak (ε < 100) | Characteristic "forbidden" transition for the saturated carbonyl group. masterorganicchemistry.com |

Integrated Spectroscopic Data Interpretation for Comprehensive Structural Characterization

A comprehensive structural characterization of this compound is achieved not by a single technique, but by the synergistic integration of data from multiple spectroscopic methods, including IR, UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). oup.comresearchgate.net Each method provides a unique piece of the structural puzzle, and together they confirm the molecular formula, connectivity, and functional groups of the compound.

The molecular formula of 4-methyldihydrofuran-2(3H)-one is C₅H₈O₂, with a molecular weight of 100.1158 g/mol . nist.gov Mass spectrometry would confirm this by identifying the molecular ion peak (M+) at an m/z value of 100.

The IR spectrum is instrumental in identifying the key functional group. A strong absorption band in the region of 1795-1760 cm⁻¹ is definitive proof of a γ-lactone (a five-membered cyclic ester). spcmc.ac.inuhcl.edu Additional bands confirm the presence of aliphatic C-H bonds and C-O single bonds, consistent with the proposed saturated ring structure.

The UV-Vis spectrum complements the IR data. The absence of strong absorption above 220 nm confirms the lack of conjugation, while the presence of a very weak band around 270-300 nm is characteristic of the n → π* transition of a saturated carbonyl group. masterorganicchemistry.com

While IR and UV-Vis identify functional groups, NMR spectroscopy (¹H and ¹³C) elucidates the precise carbon-hydrogen framework. ¹H NMR would show distinct signals for the methyl group protons, the diastereotopic methylene protons, and the methine proton, with coupling patterns revealing their connectivity. ¹³C NMR would show five distinct carbon signals, including a signal for the carbonyl carbon (~170-180 ppm) and four signals for the sp³ hybridized carbons. The integration of these techniques provides an unambiguous confirmation of the molecule's structure. nih.govyoutube.com

Table 3: Summary of Integrated Spectroscopic Evidence for the Structure of this compound

| Spectroscopic Technique | Information Provided | Expected Key Finding(s) |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Formula and Weight | Molecular ion (M+) peak at m/z = 100, confirming C₅H₈O₂. nist.gov |

| Infrared (IR) Spectroscopy | Functional Groups | Strong C=O stretch at ~1770 cm⁻¹ (γ-lactone); C-H stretches at ~2900 cm⁻¹. spcmc.ac.in |

| UV-Visible (UV-Vis) Spectroscopy | Electronic System/Conjugation | Weak n → π* transition (~270-300 nm); transparent otherwise, indicating a saturated system. masterorganicchemistry.com |

| ¹H NMR Spectroscopy | Proton Environment & Connectivity | Signals for CH₃, CH₂, and CH groups with specific chemical shifts and coupling. |

| ¹³C NMR Spectroscopy | Carbon Skeleton | Five distinct carbon signals, including one C=O and four sp³ carbons. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reaction Energetics and Transition States

Quantum chemical methods are fundamental to understanding the energetics of chemical reactions involving (S)-4-Methyldihydrofuran-2(3H)-one. These calculations can map out the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of transition states. For instance, in reactions such as nucleophilic attack at the carbonyl carbon, which is a key step in the hydrolysis or aminolysis of the lactone, quantum chemistry can elucidate the energy barriers and the geometry of the tetrahedral intermediate.

By calculating the energies of the reactants, products, and transition states, key thermodynamic and kinetic parameters can be determined. This includes the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea). Such information is crucial for predicting the feasibility and rate of a reaction under different conditions. For example, a theoretical study could compare the energetics of the ring-opening of this compound with different nucleophiles to predict selectivity.

Table 1: Illustrative Data from Quantum Chemical Investigation of a Hypothetical Reaction

| Parameter | Value (kcal/mol) | Description |

| ΔH | -15.2 | Enthalpy of reaction, indicating an exothermic process. |

| ΔG | -10.5 | Gibbs free energy of reaction, indicating a spontaneous process. |

| Ea | +25.8 | Activation energy, representing the kinetic barrier to the reaction. |

| Transition State Geometry | C-O bond length: 1.85 Å | An example of a key geometric parameter in the transition state. |

Density Functional Theory (DFT) and Composite Model Chemistry Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly popular due to its favorable balance between accuracy and computational cost. For this compound, DFT can be employed to optimize its molecular geometry, calculate its vibrational frequencies (which can be compared with experimental IR and Raman spectra), and determine various electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

Composite model chemistries, such as the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods, build upon DFT or other quantum mechanical methods by combining calculations at different levels of theory and basis sets to achieve very high accuracy in thermochemical data. These models can provide benchmark-quality energies for reactions involving this compound, which are essential for validating less computationally expensive methods and for obtaining reliable predictions of reaction outcomes. A DFT study on furan-2(3H)-one derivatives, for instance, has been used to understand their electron transfer capabilities in the context of anticancer activity. umn.edu

Computational Analysis of Conformational Preferences and Stereoselective Outcome Prediction

The five-membered ring of this compound is not planar and can adopt several conformations, often described as envelope or twist forms. Computational analysis is a powerful tool to determine the relative energies of these conformers and thus predict the most stable conformation. This is typically done by performing a conformational search, where various starting geometries are optimized to find all local minima on the potential energy surface. The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution.

Furthermore, computational methods are instrumental in predicting the stereoselective outcome of reactions. For a chiral molecule like this compound, reactions can often lead to the formation of diastereomeric products. By calculating the energies of the transition states leading to the different stereoisomers, it is possible to predict which product will be favored. This is particularly relevant in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is crucial. Studies on the conformational analysis of other lactones have successfully used computational methods to distinguish between stereoisomers. nih.govrsc.org

Table 2: Example of Conformational Analysis Data

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angle (degrees) |

| Envelope (C4-out) | 0.00 | 75.3 | O-C2-C3-C4 = 25.1 |

| Twist | 0.85 | 20.1 | C5-O1-C2-C3 = -15.8 |

| Envelope (C3-out) | 1.50 | 4.6 | C2-C3-C4-C5 = 30.2 |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular mechanics force fields can be used for rapid conformational analysis and to study its interactions with other molecules, such as solvents or biological macromolecules.

Origins and Biosynthetic Considerations in Natural Systems

Natural Occurrence and Isolation from Biological Sources

Although direct isolation of (S)-4-Methyldihydrofuran-2(3H)-one from natural sources is not extensively documented in scientific literature, the dihydrofuran-2(3H)-one core is a common structural motif in natural products. The presence of closely related lactones in diverse biological systems, particularly in microorganisms like fungi, suggests potential, yet undiscovered, natural sources.

Fungi, in particular, are known producers of a variety of furanone and lactone structures. For instance, a substituted derivative, (3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one, has been successfully isolated from the edible mushroom Mycoleptodonoides aitchisonii. nih.gov This discovery highlights the capability of fungi to synthesize the core 4-methyldihydrofuran-2(3H)-one skeleton. Further examples include complex furanone-based metabolites isolated from endophytic fungi such as Penicillium crustosum, Diaporthe eucalyptorum, and Ascochyta araujiae. nih.govnih.govmdpi.com

Moreover, constitutional isomers and simpler analogs of this lactone are well-known natural constituents. The analogous γ-butyrolactone (GBL), which lacks the methyl group, has been identified in a variety of foods, including wines, roasted coffee, soy beans, and certain tropical fruits. wikipedia.orgunimi.it The prevalence of these related structures underscores the widespread capacity of biological systems to produce γ-lactones.

Table 1: Natural Occurrence of Structurally Related Lactones

| Compound Name | Natural Source(s) | Reference(s) |

|---|---|---|

| (3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one | Mycoleptodonoides aitchisonii (Mushroom) | nih.gov |

| γ-Butyrolactone (GBL) | Wines, Roasted Coffee, Soy Beans, Tropical Fruits | wikipedia.orgunimi.it |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Pineapple, Strawberry, Raspberry, Tomato | nih.gov |

| A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) | Streptomyces griseus (Bacterium) | pnas.orgnih.gov |

| Penifuranone A | Penicillium crustosum (Fungus) | mdpi.com |

Enantiomeric Distribution and Stereochemical Characterization in Nature

Due to the absence of confirmed reports on the isolation of 4-methyldihydrofuran-2(3H)-one from a natural source, its enantiomeric distribution in nature remains uncharacterized. However, biosynthetic processes in living organisms are renowned for their high degree of stereospecificity, almost invariably producing compounds in an enantiomerically pure or highly enriched form.

This principle is well-illustrated by other natural lactones. For example, the γ-butyrolactone autoregulators that control development in Streptomyces bacteria, such as A-factor, possess a defined (3R) stereochemistry, which is crucial for their biological activity. pnas.orgnih.gov Similarly, the complex lactone isolated from the mushroom Mycoleptodonoides aitchisonii was identified as the specific (3R,4S,1'R) stereoisomer. nih.gov This enzymatic control over stereochemistry is a hallmark of natural product biosynthesis. Therefore, it is hypothesized that if this compound were to be found in nature, it would likely exist predominantly as a single enantiomer rather than a racemic mixture.

Elucidation of Biosynthetic Pathways

While the specific biosynthetic pathway for this compound has not been elucidated, a plausible route can be proposed based on well-established pathways for other γ-lactones, particularly the γ-butyrolactone signaling molecules in Streptomyces. pnas.orgnih.gov This pathway integrates components from both carbohydrate and fatty acid metabolism.

The key steps in this proposed pathway are:

Condensation: The pathway is initiated by the condensation of a β-ketoacyl thioester (carried on an Acyl Carrier Protein, ACP) with the hydroxyl group of dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in glycolysis. This reaction is catalyzed by an AfsA-like enzyme. pnas.orgnih.gov

Intramolecular Cyclization: The resulting ester undergoes a non-enzymatic intramolecular aldol (B89426) condensation, which forms the five-membered butenolide ring structure with an attached phosphate group. pnas.org

Reduction: The carbon-carbon double bond within the butenolide ring is then reduced by an NAD(P)H-dependent reductase to form the saturated dihydrofuranone ring. nih.govbiorxiv.org

Dephosphorylation: In the final step, a phosphatase removes the phosphate group to yield the final γ-lactone product. pnas.orgnih.gov

This sequence provides a robust and biochemically feasible route for the de novo biosynthesis of the γ-lactone core from central metabolites.

Table 2: Proposed Biosynthetic Pathway Steps

| Step | Description | Key Precursors/Intermediates | Enzyme Type(s) | Reference Model |

|---|---|---|---|---|

| 1 | Condensation | β-Ketoacyl-ACP + Dihydroxyacetone Phosphate (DHAP) | AfsA / β-ketoacyl-ACP:DHAP transferase | A-factor biosynthesis pnas.orgnih.gov |

| 2 | Cyclization (Aldol Condensation) | β-Ketoacyl-DHAP ester | Non-enzymatic | A-factor biosynthesis pnas.org |

| 3 | Reduction | Butenolide Phosphate | NAD(P)H-dependent Reductase | A-factor biosynthesis nih.govbiorxiv.org |

| 4 | Dephosphorylation | Butanolide Phosphate | Phosphatase | A-factor biosynthesis pnas.orgnih.gov |

Identification of Natural Precursors (e.g., Carbohydrates, Acyclic Monoterpenoids, Ketose-Phosphates)

The biosynthesis of lactones is fundamentally tied to central carbon metabolism, with carbohydrates serving as the ultimate building blocks. nih.govmdpi.com

Carbohydrates and Ketose-Phosphates: Based on the proposed pathway, the most direct precursors are ketose-phosphates derived from glycolysis. Specifically, dihydroxyacetone phosphate (DHAP) is hypothesized to serve as the three-carbon backbone of the lactone ring. pnas.orgnih.gov This is a common strategy in microbial secondary metabolism. Other phosphorylated carbohydrates are also known precursors for related furanone structures; for example, D-fructose-1,6-diphosphate is the established natural progenitor of the key strawberry flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). nih.gov The remaining carbon atoms for this compound, including the C4 methyl group, would be supplied by short-chain acyl-CoA units derived from fatty acid or amino acid metabolism.

Acyclic Monoterpenoids: There is currently no biochemical evidence to suggest that acyclic monoterpenoids (C10 compounds) are precursors for simple C5 lactones like 4-methyldihydrofuran-2(3H)-one. The biosynthetic logic points towards the assembly from smaller, more fundamental metabolic building blocks.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Strategic Use as Chiral Auxiliary and Intermediate in Pharmaceutical Synthesis

The synthesis of enantiomerically pure pharmaceutical compounds is a cornerstone of modern medicine, ensuring higher efficacy and minimizing potential side effects. Chiral molecules, such as (S)-4-Methyldihydrofuran-2(3H)-one, are fundamental building blocks in achieving this stereochemical precision. acs.orggoogle.com The utility of chiral lactones in the synthesis of complex, biologically active molecules is a well-established principle in medicinal chemistry. numberanalytics.comdcu.ienih.gov These structures serve as valuable starting materials or intermediates, introducing specific stereocenters that are crucial for the final drug's therapeutic action.

However, based on currently available scientific literature and public databases, specific, documented examples of this compound being used as a chiral auxiliary or key intermediate in the synthesis of a marketed pharmaceutical drug are not prominently reported. While the broader class of chiral γ-butyrolactones is recognized for its potential in creating novel therapeutics, including anti-HIV agents and various alkaloids, the direct application of this specific methyl-substituted variant remains a subject for future research and development. nih.govontosight.ai

Applications in Agrochemical and Pheromone Synthesis

The development of effective and environmentally benign agrochemicals is a critical area of research. γ-Butyrolactone derivatives have been investigated for their potential as plant growth regulators and fungicides. google.comnih.gov For instance, certain α-methylene-γ-butyrolactone derivatives have demonstrated significant fungicidal activity. nih.gov

In the realm of insect pest management, pheromones are highly specific chemical signals used for communication. The synthesis of stereochemically precise pheromones is essential for their effectiveness, as different enantiomers can elicit different or no response. nih.govnih.gov

Despite the established role of lactones in these fields, specific research detailing the application of this compound in the synthesis of commercial agrochemicals or as a specific insect pheromone is not widely documented. The potential for this chiral molecule in these areas is theoretically plausible but appears to be an underexplored area of study.

Exploration in Novel Materials and Chemical Technologies

The field of materials science is constantly seeking novel molecules to create materials with advanced properties. Poly(γ-butyrolactone) (PGBL) and its derivatives are being explored as chemically recyclable polymers, offering a potential route to more sustainable plastics. acs.org The incorporation of different γ-butyrolactone derivatives can modulate the physical and degradation properties of these polymers. elsevierpure.com

While there is interest in using γ-butyrolactone as a solvent in the fabrication of materials like electrolytic capacitors and in laboratory settings for preparing perovskites, there is no specific mention in the reviewed literature of this compound being used in the development of novel materials such as Organic Light-Emitting Diodes (OLEDs) or other specialized chemical technologies. The application of its (R)-propyl analogue has been speculatively linked to OLEDs, but this has not been substantiated for the (S)-methyl variant. chemicalbook.com

Development of Analytical Standards and Reference Compounds

A significant and well-documented application of this compound is its use as an analytical standard and reference compound. ontosight.ai Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and reliability of analytical measurements. numberanalytics.com

This compound is commercially available as a reference standard, sometimes as a Certified Reference Material (CRM), for use in various analytical techniques. numberanalytics.comontosight.ai These standards are essential for:

Calibration: Calibrating analytical instruments such as Gas Chromatography (GC) and Liquid Chromatography (LC) systems, often coupled with various detectors like Flame Ionization (FID), Mass Spectrometry (MS), or UV detection. numberanalytics.com

Method Validation: Validating the accuracy and precision of new analytical methods. numberanalytics.com

Quality Control: Serving as a "working reference sample" to ensure the quality and consistency of products in industrial settings. numberanalytics.com

Research: Identifying and quantifying the compound in various matrices.

The availability of this compound as a high-purity standard underpins the quality assurance in laboratories working on the synthesis, analysis, or identification of chiral molecules.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | nist.gov |

| Molecular Weight | 100.116 g/mol | ontosight.ai |

| Appearance | Neat | ontosight.ai |

| CAS Number | 64190-48-3 | ontosight.ai |

| InChI Key | ALZLTHLQMAFAPA-VKHMYHEASA-N | ontosight.ai |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-4-Methyldihydrofuran-2(3H)-one and its derivatives?

- Methodology : The compound is synthesized via asymmetric allylboration of aldehydes followed by lactonization. For example, (4S,5S)-5-(4-fluorophenyl)-4-methyldihydrofuran-2(3H)-one was prepared using pentanal as a starting material, with allylboration mediated by (S,E)-configured reagents. The reaction is typically conducted at 0°C to room temperature, followed by purification via silica gel chromatography (hexane/ethyl acetate gradients) to isolate the γ-butyrolactone product .

- Key Data : Yields range from 40% to 73%, depending on substituents. Enantiomeric excess (ee) is confirmed by chiral HPLC (>98% ee achieved using Chiralcel OD-H columns) .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Key peaks include δ 1.18 ppm (d, J = 6.6 Hz, CH3), δ 2.36 ppm (dd, J = 16.9, 10.5 Hz, lactone ring protons), and δ 176.3 ppm (carbonyl carbon) .

- HRMS : Use ESI mode with sodium adducts (e.g., [M+Na]+) for accurate mass verification. For example, C12H14O2Na requires a calculated m/z of 213.0886 .

- Validation : Compare data with literature values from asymmetric synthesis studies .

Q. What purification strategies are effective for isolating this compound?

- Methodology :

- Chromatography : Silica gel chromatography with hexane/ethyl acetate (e.g., 9:1 to 7:3 gradients) is standard for removing byproducts .

- Recrystallization : Dissolve in EtOAc, add hexane, and cool to −20°C to precipitate pure lactone .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Methodology :

- Chiral HPLC : Use Chiralcel OD-H columns with hexane/i-PrOH (90:10) at 1.0 mL/min flow rate. Retention times for (S,S)- and (R,R)-enantiomers are 59.6 and 64.9 min, respectively .

- Stereochemical Control : Optimize allylboration conditions (e.g., temperature, solvent) to minimize racemization. Evidence shows >98% ee is achievable with (S)-configured boronate reagents .

Q. What strategies enable functionalization of the lactone core for structure-activity studies?

- Methodology :

- Azide Incorporation : React dihydrofuran-2(3H)-one with hypervalent iodine reagents (e.g., PhI(OAc)2) and NaN3 to introduce azidomethyl groups at the 5-position .

- Protective Groups : Use tert-butyldiphenylsilyl (TBDPS) groups to protect hydroxyl intermediates, enabling selective derivatization .

Q. How can researchers resolve contradictions in NMR or stereochemical data?

- Methodology :

- Decoupling Experiments : Perform 2D NMR (e.g., COSY, HSQC) to confirm ambiguous proton assignments .

- Comparative Analysis : Cross-validate with published spectra of structurally similar lactones (e.g., (4S,5S)-5-(4-methoxyphenyl) derivatives) .

- Replication : Repeat syntheses under controlled conditions to rule out experimental variability .

Q. What are the applications of this compound in studying natural product analogs?

- Methodology :

- Structural Analogs : Synthesize derivatives like (4S,5S)-5-(benzo[d][1,3]dioxol-5-yl) for comparison with natural products (e.g., galbacin or whiskey lactone) .

- Biological Testing : Use enantiopure lactones to evaluate bioactivity (e.g., antifungal or phytotoxic properties) in structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.